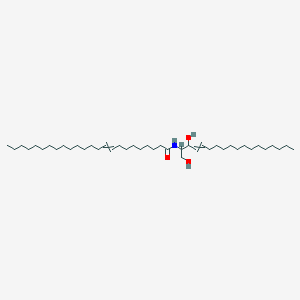
Butyl non-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl non-2-enoate is an organic compound that belongs to the family of esters. It is characterized by its fruity odor and is commonly used in the flavor and fragrance industry. The compound is formed by the esterification of butanol and non-2-enoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl non-2-enoate can be synthesized through the esterification of butanol with non-2-enoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:
Butanol+Non-2-enoic acidAcid catalystButyl non-2-enoate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes using flow reactors. This method enhances the efficiency and yield of the esterification reaction. The use of flow reactors allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Butyl non-2-enoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanol and non-2-enoic acid in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Butanol and non-2-enoic acid.
Reduction: Butanol and non-2-enol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Butyl non-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of butyl non-2-enoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes. The ester bond in this compound can be hydrolyzed by esterases, releasing butanol and non-2-enoic acid, which can further participate in various biochemical pathways.
Comparación Con Compuestos Similares
Butyl non-2-enoate can be compared with other similar compounds such as:
Butyl acrylate: Both are esters, but butyl acrylate is derived from acrylic acid and is used in polymer production.
Butyl acetate: Another ester with a fruity odor, commonly used as a solvent in the paint and coating industry.
Butyl butyrate: Similar in structure but derived from butyric acid, used in flavor and fragrance applications.
This compound is unique due to its specific structure and the presence of a double bond in the non-2-enoic acid moiety, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
98411-64-4 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
butyl non-2-enoate |
InChI |
InChI=1S/C13H24O2/c1-3-5-7-8-9-10-11-13(14)15-12-6-4-2/h10-11H,3-9,12H2,1-2H3 |
Clave InChI |
HBFOVXQGANUMIF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC=CC(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [4-(octyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14339088.png)
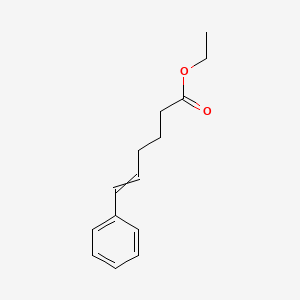
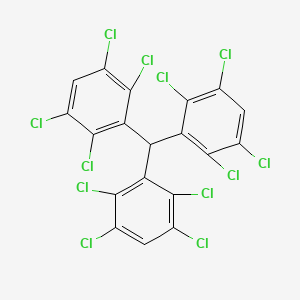
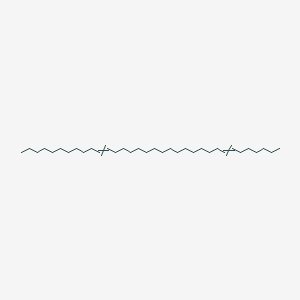
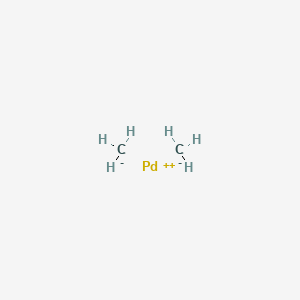
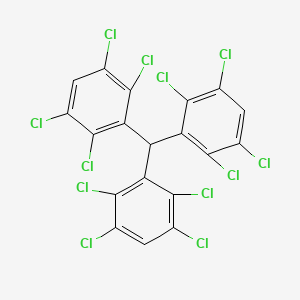
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
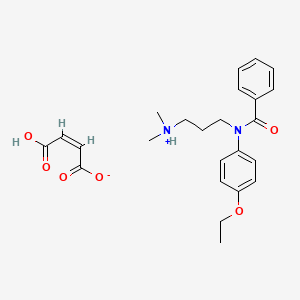
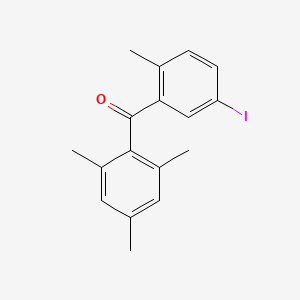
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)
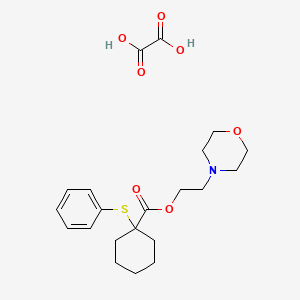
![2,2'-[2-(Hydroxymethyl)anthracene-9,10-diylidene]dipropanedinitrile](/img/structure/B14339158.png)
